molecular formula C16H13BrN2O2 B5001263 3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B5001263
M. Wt: 345.19 g/mol
InChI Key: UTNGDOVABKIONI-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-bromobenzohydrazide with 2-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 3-bromophenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and an appropriate solvent.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: Oxadiazoles are known for their electronic properties, making them useful in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: The compound’s biological activities also make it a candidate for use in agrochemicals, such as pesticides or herbicides.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-chlorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
  • 3-(3-fluorophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
  • 3-(3-methylphenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole

Uniqueness

The presence of the bromine atom in 3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole distinguishes it from other similar compounds. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, or methyl groups, which can influence the compound’s reactivity and biological activity. This unique substitution pattern may result in different pharmacological profiles and applications compared to its analogs.

Properties

IUPAC Name

3-(3-bromophenyl)-5-(2-ethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c1-2-20-14-9-4-3-8-13(14)16-18-15(19-21-16)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNGDOVABKIONI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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